molecular formula C14H13NO2 B12012147 Biphenyl-2-yl methylcarbamate CAS No. 10441-15-3

Biphenyl-2-yl methylcarbamate

Cat. No.: B12012147
CAS No.: 10441-15-3
M. Wt: 227.26 g/mol
InChI Key: NAGVBMFPWUUBBG-UHFFFAOYSA-N
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Description

Biphenyl-2-yl methylcarbamate is an organic compound that belongs to the class of carbamates It consists of a biphenyl group attached to a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-2-yl methylcarbamate can be synthesized through several methods. One common approach involves the reaction of biphenyl-2-ylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2-yl methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: Electrophilic substitution reactions are common, where the biphenyl ring undergoes substitution with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and biphenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biphenyl-2-yl methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of biphenyl-2-yl methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-2-ylcarbamic acid: Similar in structure but with different functional groups.

    Biphenyl-2-ylamine: Lacks the carbamate moiety, leading to different chemical properties.

    Methylcarbamate: Simpler structure without the biphenyl group.

Uniqueness

Biphenyl-2-yl methylcarbamate is unique due to its combination of the biphenyl and methylcarbamate groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

10441-15-3

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(2-phenylphenyl) N-methylcarbamate

InChI

InChI=1S/C14H13NO2/c1-15-14(16)17-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)

InChI Key

NAGVBMFPWUUBBG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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